molecular formula C22H21ClN4O2S B2364135 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione CAS No. 374550-43-3

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione

Cat. No. B2364135
M. Wt: 440.95
InChI Key: UILGBUXRSZZAQT-UHFFFAOYSA-N
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Description

The compound “7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione” is a complex organic molecule that contains a purine-2,6-dione core. Purines are a class of organic compounds that are widely distributed in nature and form part of many biological molecules, including DNA and RNA. The 2,6-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 6th positions of the purine ring. The molecule also contains phenyl rings, which are common structures in organic chemistry, attached to the purine core via methyl (CH3) and sulfanyl (SH) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-2,6-dione core, followed by the attachment of the phenyl rings. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the purine core might undergo reactions with nucleophiles or electrophiles, and the phenyl rings might participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is reactive, it might pose a fire or explosion hazard. The compound’s toxicity would also need to be assessed .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if it shows promise as a drug, it could be tested in preclinical and clinical trials .

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14-7-6-8-15(11-14)13-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)12-16-9-4-5-10-17(16)23/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILGBUXRSZZAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione

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